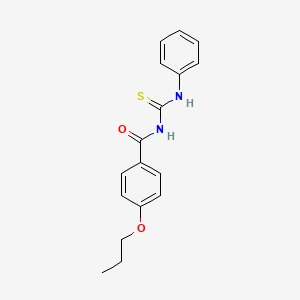![molecular formula C16H18FNO B5141942 (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as FBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBE is a benzylamine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The exact mechanism of action of (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is not yet fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of inflammatory pathways, and the induction of apoptosis in cancer cells. (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has also been shown to have antioxidant properties and can potentially prevent oxidative stress-induced damage in various tissues.
実験室実験の利点と制限
(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has some limitations, including its relatively low solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine research, including the investigation of its potential therapeutic applications in other fields of medicine, such as cardiology and gastroenterology. Further studies are also needed to understand the exact mechanism of action of (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine and to identify potential drug targets. Additionally, the development of more efficient synthesis methods and the optimization of (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine formulations for drug delivery are areas of ongoing research.
Conclusion:
In conclusion, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has several advantages for lab experiments, including its high purity and stability, and several future directions for (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine research are being explored.
合成法
The synthesis of (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been reported through various methods, including the reductive amination of 3-fluorobenzaldehyde with 2-(2-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the product is purified through recrystallization or column chromatography. Other methods of synthesis include the reaction of 3-fluorobenzylamine with 2-(2-methoxyphenyl)acetaldehyde in the presence of a catalyst.
科学的研究の応用
(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been studied for its potential use as an antidepressant and anxiolytic drug. In oncology, (3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have anticancer properties and can potentially be used for the treatment of various types of cancer.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-19-16-8-3-2-6-14(16)9-10-18-12-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWUWAVFDVGSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)

![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)